(3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride
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Overview
Description
(3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride: is a chemical compound with the molecular formula C6H9F3N2O·HCl and a molecular weight of 218.61 g/mol. This compound is a hydrochloride salt of (3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one, which is a chiral molecule with significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:
Formation of the Piperidin-2-one Core: This can be achieved through cyclization reactions involving amino acids or their derivatives.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Chiral Resolution: To obtain the (3R,6R)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form an amine oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution Reactions: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Nucleophiles such as alkyl halides or amines, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed:
Amine Oxides: Resulting from the oxidation of the amino group.
Amines: Resulting from the reduction of the amino group.
Biaryl Compounds: Resulting from coupling reactions.
Scientific Research Applications
(3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride: has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease or condition being targeted.
Comparison with Similar Compounds
(3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride: can be compared with other similar compounds, such as:
(3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one;hydrochloride: This compound has a similar structure but with a phenyl group and a methyl group instead of the trifluoromethyl group.
(3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one: The free base form of the hydrochloride salt.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties, such as increased stability and lipophilicity, which can enhance its biological activity and pharmacokinetic profile.
Properties
IUPAC Name |
(3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)4-2-1-3(10)5(12)11-4;/h3-4H,1-2,10H2,(H,11,12);1H/t3-,4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQOMKIKTUBGCB-VKKIDBQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC(=O)[C@@H]1N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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